molecular formula C29H29N3O5 B2636979 Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886176-29-0

Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2636979
CAS No.: 886176-29-0
M. Wt: 499.567
InChI Key: GSBXSSSXPWIYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

This compound is a key intermediate in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which are obtained from reactions with benzylidenemalononitriles and α-cyanoacrylic esters, among others. Such reactions yield compounds with potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Mekheimer, Mohamed, & Sadek, 1997). Furthermore, the interaction of this compound with various nucleophilic reagents leads to the formation of diazanaphthalenes and pyranopyridine derivatives, showcasing its versatility in creating complex heterocyclic frameworks (Harb, Hesien, Metwally, & Elnagdi, 1989).

Recyclization and Structural Transformation

Its recyclization capabilities are highlighted in reactions with nitrogen binucleophiles, leading to the formation of derivatives of dihydrospiro[indole-pyran], which are essential for synthesizing various spiro and fused heterocyclic compounds (Andina & Andin, 2016). Such transformations are crucial for developing new materials and pharmaceuticals.

Heterocyclization and Molecular Structure

The compound's ability to undergo heterocyclization with acetonitriles and 4-hydroxycoumarin, producing ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, underlines its utility in creating compounds with intricate molecular structures (Dmitriev, Silaichev, & Maslivets, 2015).

Properties

IUPAC Name

ethyl 2'-amino-6'-ethyl-7'-methyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-5-31-18(4)15-22-23(26(31)33)29(24(25(30)37-22)27(34)36-6-2)20-12-7-8-13-21(20)32(28(29)35)16-19-11-9-10-17(3)14-19/h7-15H,5-6,16,30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXSSSXPWIYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=C(O2)N)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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